methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
Overview
Description
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an azido group and an isoindoline moiety .
Preparation Methods
The synthesis of methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate typically involves the reaction of phthalimide with glycine methyl ester under basic conditions to form the intermediate compound . This intermediate is then subjected to azidation to introduce the azido group, resulting in the final product
Chemical Reactions Analysis
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often forming triazoles in the presence of alkynes through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate involves its ability to participate in click chemistry reactions, forming stable triazole linkages . This property makes it valuable in bioconjugation and labeling studies. The azido group is highly reactive and can form covalent bonds with various molecular targets, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
Similar compounds to methyl 2-azido-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate include:
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: This compound lacks the azido group but shares the isoindoline moiety.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Similar structure but with a different ester group.
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,6-dimethyl-2-oxo-1,2-dihydro-4-pyridinyl}-2-oxoethyl acetate: Contains a similar isoindoline core but with additional functional groups.
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry .
Properties
IUPAC Name |
methyl 2-azido-4-(1,3-dioxoisoindol-2-yl)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-21-13(20)10(15-16-14)6-7-17-11(18)8-4-2-3-5-9(8)12(17)19/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVLJWEIONBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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